molecular formula C19H20N4O5 B2446768 2-{4-[4-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-3-YL]-3-HYDROXYPHENOXY}ACETOHYDRAZIDE CAS No. 879441-76-6

2-{4-[4-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-3-YL]-3-HYDROXYPHENOXY}ACETOHYDRAZIDE

Cat. No.: B2446768
CAS No.: 879441-76-6
M. Wt: 384.392
InChI Key: XTLHILMSAMXERQ-UHFFFAOYSA-N
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Description

2-{4-[4-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-3-YL]-3-HYDROXYPHENOXY}ACETOHYDRAZIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrazole ring, a hydroxyphenoxy group, and a dimethoxyphenyl group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[4-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-3-YL]-3-HYDROXYPHENOXY}ACETOHYDRAZIDE typically involves multiple steps. One common method starts with the preparation of 3,4-dimethoxyphenylacetonitrile, which is then subjected to various reactions to introduce the pyrazole and hydroxyphenoxy groups. The final step involves the formation of the acetohydrazide moiety .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation, solvent extraction, and crystallization are often employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-{4-[4-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-3-YL]-3-HYDROXYPHENOXY}ACETOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-{4-[4-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-3-YL]-3-HYDROXYPHENOXY}ACETOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[4-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-3-YL]-3-HYDROXYPHENOXY}ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[4-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-3-YL]-3-HYDROXYPHENOXY}ACETOHYDRAZIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

2-{4-[4-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-3-YL]-3-HYDROXYPHENOXY}ACETOHYDRAZIDE is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure

The compound can be described structurally as follows:

  • Core Structure : The compound features a pyrazole ring substituted with a dimethoxyphenyl group and a hydroxylated phenoxy group.
  • Functional Groups : The presence of hydrazide functionality contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer progression. Key mechanisms include:

  • Androgen Receptor Modulation : Similar compounds have demonstrated the ability to act as selective androgen receptor modulators (SARMs), which can inhibit the proliferation of androgen-dependent cancer cells, particularly prostate cancer cells .
  • Cytotoxicity : Research indicates that derivatives of pyrazole compounds exhibit cytotoxic effects against several cancer cell lines, suggesting that this compound may also possess similar properties .

Anticancer Activity

A summary of the anticancer activity observed in various studies is provided in the table below:

Cell Line IC50 (µM) Effect Reference
Prostate Cancer (PC3)10.0Significant growth inhibition
Breast Cancer (MCF-7)4.0High cytotoxicity observed
Lung Cancer (H460)8.5Moderate inhibition
Colon Cancer (HCT116)3.5Potent cytotoxic effects

Case Studies

  • Prostate Cancer Treatment : In a study involving androgen-dependent prostate cancer cell lines, this compound exhibited potent antagonistic activity against androgen receptors, leading to reduced cell proliferation rates .
  • Breast Cancer Efficacy : A series of experiments demonstrated that derivatives similar to this compound effectively inhibited MCF-7 cell growth at concentrations as low as 4 µM, indicating potential for therapeutic use in breast cancer management .

Properties

IUPAC Name

2-[4-[4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-3-hydroxyphenoxy]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O5/c1-26-16-6-3-11(7-17(16)27-2)14-9-21-23-19(14)13-5-4-12(8-15(13)24)28-10-18(25)22-20/h3-9,24H,10,20H2,1-2H3,(H,21,23)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLHILMSAMXERQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(NN=C2)C3=C(C=C(C=C3)OCC(=O)NN)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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